Zinc methionine sulfate

Overview

Description

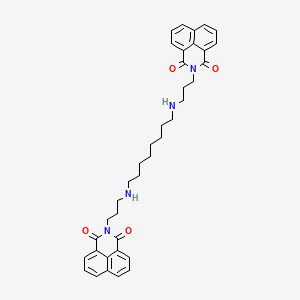

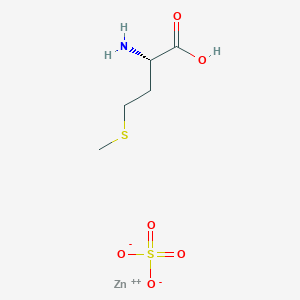

Zinc methionine sulfate is a dietary supplement that has been shown to be effective in the treatment of polycystic ovarian syndrome . It is a source of dietary zinc that is the product of the reaction between equimolar amounts of zinc sulfate and dl-methionine in purified water . It has a zinc content of 19–22%, dl-methionine of 46–50% .

Synthesis Analysis

Zinc methionine sulfate is synthesized by reacting methionine with zinc salts such as zinc sulfate and a strong base in an aqueous solution system . The reaction between equimolar amounts of zinc sulfate and dl-methionine in purified water produces Zinc Methionine Sulfate . The synthesis process involves 0.034 mol of L-methionine, 0.034 mol of NaOH, 40 mL of H2O, 0.017 mol ZnSO4, at 60 °C .Molecular Structure Analysis

The molecular formula of Zinc methionine sulfate is C5H11NO6S2Zn . Its average mass is 310.683 Da and its monoisotopic mass is 308.931915 Da .Chemical Reactions Analysis

Zinc methionine sulfate has the ability to bind to urea nitrogen and metal ions, which may help prevent bacterial translocation . It also acts as a phosphatase inhibitor and a fatty acid reductase inhibitor .Physical And Chemical Properties Analysis

Zinc methionine sulfate has a molecular formula of C5H11NO6S2Zn, an average mass of 310.683 Da, and a monoisotopic mass of 308.931915 Da .Scientific Research Applications

Zinc Biofortification in Wheat

Zinc methionine sulfate has been used in studies aiming to enrich grains with Zinc (Zn) through soil application at different doses and foliar application from various sources . The application of Zinc methionine sulfate, especially in combination with urea, has proven to be highly effective in the Zn biofortification of wheat grains .

Growth and Micronutrients Enrichment in Maize

Research has shown that soil and foliar application of zinc-methionine can significantly improve the growth and micronutrient enrichment in maize cultivated in lime-rich and poor soils . The application of zinc-methionine was found to be particularly effective in increasing dry weight and Zinc concentration in maize .

Nutritional Additive for Animal Species

Zinc methionine sulfate is intended to be used as a nutritional additive, specifically as a compound of trace elements . It is intended to supply zinc as a nutritional additive to all animal species/categories .

Treatment of Polycystic Ovarian Syndrome

Zinc methionine sulfate is a dietary supplement that has been shown to be effective in the treatment of polycystic ovarian syndrome . The exact mechanism of how zinc methionine sulfate works in this context is not clear, but it may improve biochemical abnormalities and antibody responses .

Safety and Hazards

Mechanism of Action

Target of Action

Zinc methionine sulfate, also known as zinc chelate of methionine sulfate, is a nutritional additive . The primary target of this compound is the body’s zinc-dependent enzymes . Zinc has been identified as a cofactor for over 70 different enzymes, including alkaline phosphatase, lactic dehydrogenase, and both RNA and DNA polymerase .

Mode of Action

Zinc methionine sulfate works by supplying zinc, an essential trace element, to the body . It is believed that methionine, being the body’s most readily absorbed amino acid, aids in the absorption of zinc . This zinc then facilitates various biochemical reactions, playing a crucial role in protein synthesis, cell division, and immune function .

Biochemical Pathways

Zinc methionine sulfate influences the methionine cycle, also known as the one-carbon metabolism pathway . This cycle is involved in the synthesis and recycling of the amino acid methionine and its derivative, S-adenosylmethionine (SAM). SAM serves as a methyl group donor for various methylation reactions, including DNA methylation, histone modification, and the methylation of proteins and lipids . These methylations play essential roles in regulating gene expression, chromatin structure, and cellular signaling pathways .

Pharmacokinetics

It is suggested that methionine enhances the absorption of zinc, making zinc methionine sulfate a potentially more bioavailable source of zinc compared to other forms .

Result of Action

The action of zinc methionine sulfate results in improved zinc status in the body, which can have numerous effects at the molecular and cellular levels. For example, zinc is known to improve the absorption of water and electrolytes, enhance immune response, and facilitate wound healing . In animal studies, dietary supplementation with zinc methionine sulfate has been shown to improve growth performance, enhance immune function, and promote intestinal health .

properties

IUPAC Name |

zinc;(2S)-2-amino-4-methylsulfanylbutanoic acid;sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2S.H2O4S.Zn/c1-9-3-2-4(6)5(7)8;1-5(2,3)4;/h4H,2-3,6H2,1H3,(H,7,8);(H2,1,2,3,4);/q;;+2/p-2/t4-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROUREIAZUKQVBD-FHNDMYTFSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)O)N.[O-]S(=O)(=O)[O-].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)O)N.[O-]S(=O)(=O)[O-].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO6S2Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Zinc methionine sulfate | |

CAS RN |

56329-42-1 | |

| Record name | Zinc methionine sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056329421 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ZINC METHIONINE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZIO23CX10K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-octadecanoyl-2-[(15Z)-tetracosenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1262397.png)

![1-tetradecyl-2-[(9Z)-hexadecenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1262398.png)

![3-[8-[2-[cyclohexylmethyl-[(2S)-2,3-dihydroxypropanoyl]amino]ethyl]-8-azabicyclo[3.2.1]octan-3-yl]benzamide](/img/structure/B1262411.png)